N-Phenyl-1-naphthylamine hydrobromide
Overview
Description
N-Phenyl-1-naphthylamine is a compound that can be used as a fluorescent probe for the determination of critical micelle concentration of surfactants . It has also been used in a method for determining the concentration of organolithium and organomagnesium reagents .
Synthesis Analysis
The synthesis of N-Phenyl-1-naphthylamine involves various methods. One such method allows the recycling of unreacted aniline and/or 1-naphthylamine, which can vary the reaction time within wide limits .Molecular Structure Analysis
The molecular formula of N-Phenyl-1-naphthylamine is C16H13N . Its molecular weight is 219.2811 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
N-Phenyl-1-naphthylamine can be used as a fluorescent probe for the determination of critical micelle concentration of surfactants . It has also been used in a method for determining the concentration of organolithium and organomagnesium reagents .Physical And Chemical Properties Analysis
N-Phenyl-1-naphthylamine has a molecular weight of 219.2811 . It is insoluble in water . The compound may be sensitive to prolonged exposure to air .Scientific Research Applications
-
Environmental Science
- N-Phenyl-1-naphthylamine has been studied for its environmental impact and exposure . The research includes understanding its environmental transport, distribution, and transformation .
- The methods of application involve laboratory studies and simulations .
- The outcomes of these studies include understanding the half-lives for the photochemical degradation of N-Phenyl-1-naphthylamine in water .
-
Chemistry and Material Science
- N-Phenyl-1-naphthylamine has been used in the design of phenylnaphthylamine-type antioxidants .
- The method involves modeling a total of 302 molecular structures of phenylnaphthylamine antioxidants based on N-Phenyl-1-naphthylamine skeletons with various substituents .
- The results showed that amino and alkyl groups were conducive to improving antioxidant performance . Moreover, substituent positions 1, 7, and 10 of N-Phenyl-1-naphthylamine were found to be the optimal positions for modifications to improve antioxidant activity .
-
Biochemistry
-
Major Urinary Protein (MUP) Binding
- N-Phenyl-1-naphthylamine (NPN) is notable for its binding affinity in mouse major urinary protein (MUP) .
- The method involves studying the binding affinity of NPN to MUP .
- The outcomes of these studies include understanding that NPN has the greatest binding affinity of all MUP binding ligands discovered .
-
Antioxidant Design
- N-Phenyl-1-naphthylamine has been used in the design of antioxidants .
- The method involves studying the molecular structures of phenylnaphthylamine antioxidants based on N-Phenyl-1-naphthylamine skeletons .
- The results showed that certain groups and positions on the N-Phenyl-1-naphthylamine skeleton were conducive to improving antioxidant performance .
Safety And Hazards
properties
IUPAC Name |
N-phenylnaphthalen-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFBSJHUNSIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369094 | |
Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1-naphthylamine hydrobromide | |
CAS RN |
205526-65-4 | |
Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.